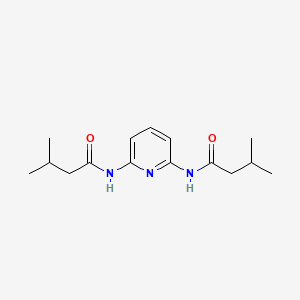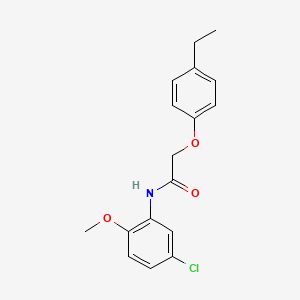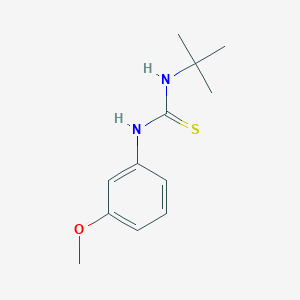![molecular formula C15H15NO4S2 B5878882 methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate, commonly known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a sulfonamide-based compound that possesses a benzene ring and a methylthio group.
Mecanismo De Acción
The mechanism of action of MMB is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain. MMB has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes that contribute to inflammation.
Biochemical and Physiological Effects
Studies have shown that MMB possesses anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, MMB has been shown to inhibit the proliferation of cancer cells in vitro, suggesting its potential use as an anticancer agent. MMB has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMB in lab experiments is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. Additionally, MMB is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using MMB in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of MMB. One direction is the further investigation of its anti-inflammatory and analgesic properties, particularly in the context of chronic pain and inflammation. Additionally, the potential use of MMB as a fluorescent probe for the detection of metal ions could be further explored. Finally, the anticancer potential of MMB could be further investigated, particularly in vivo studies to determine its efficacy and safety.
Conclusion
In conclusion, MMB is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it possesses anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MMB has been studied for its potential use as a fluorescent probe for the detection of metal ions and as an anticancer agent. Further studies are needed to fully understand the mechanism of action and potential applications of MMB.
Métodos De Síntesis
MMB can be synthesized through a multistep process that involves the reaction of 4-(methylthio)aniline with p-toluenesulfonyl chloride, followed by the reaction with methyl 4-aminobenzoate in the presence of a base. The resulting compound is then purified through column chromatography to obtain MMB.
Aplicaciones Científicas De Investigación
MMB has been studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MMB has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron.
Propiedades
IUPAC Name |
methyl 4-[(4-methylsulfanylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-20-15(17)11-3-5-12(6-4-11)16-22(18,19)14-9-7-13(21-2)8-10-14/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKLFTUONHBJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)





![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)


